molecular formula C19H17N3O2 B2380437 N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide CAS No. 1207022-96-5

N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2380437
CAS No.: 1207022-96-5
M. Wt: 319.364
InChI Key: ODLBDHKHPMEBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-Pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the field of protease inhibition. This butanamide derivative features a pyrazole ring, a five-membered heterocycle known for its wide spectrum of biological activities and prevalence in pharmacologically active compounds . The structural motif of a 4-oxo-4-phenylbutanamide linked to a pyrazole is recognized in scientific literature as a scaffold for developing potent inhibitors of metalloproteases, a class of enzymes involved in numerous disease pathways . Metalloproteases, such as the meprin α and β isoenzymes, are linked to various pathological conditions including cancer, fibrotic diseases, Alzheimer's disease, and inflammatory disorders . Research into selective meprin inhibitors is crucial for validating these enzymes as drug targets and elucidating their role in disease pathophysiology. Compounds based on similar pyrazole scaffolds have demonstrated high potency and favorable selectivity profiles against off-target metalloproteases, making them valuable chemical probes for target validation and preclinical development . Researchers can utilize this compound to investigate its potential as a lead structure in metalloprotease research. Its core structure is amenable to further synthetic modification, allowing for exploration of structure-activity relationships (SAR) to optimize inhibitory activity and selectivity. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

1207022-96-5

Molecular Formula

C19H17N3O2

Molecular Weight

319.364

IUPAC Name

4-oxo-4-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide

InChI

InChI=1S/C19H17N3O2/c23-18(15-4-2-1-3-5-15)10-11-19(24)21-16-8-6-14(7-9-16)17-12-13-20-22-17/h1-9,12-13H,10-11H2,(H,20,22)(H,21,24)

InChI Key

ODLBDHKHPMEBAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3

solubility

soluble

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole core is constructed using a modified Heller protocol, where 3-(4-nitrophenyl)-1-phenylpropane-1,3-dione reacts with hydrazine hydrate under refluxing ethanol (Scheme 1A). Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, 10% Pd/C, EtOAc, 25°C, 16 h), yielding 4-(1H-pyrazol-3-yl)aniline in 78% yield.

Key reaction parameters:

Parameter Condition Yield Source
Hydrazine equivalent 1.2 eq 82%
Solvent Ethanol (anhydrous) -
Temperature 80°C, 4 h -
Hydrogenation pressure 1 atm H₂ 78%

Alternative Pathway: Borane-Mediated Nitrile Reduction

A complementary route involves 4-(1H-pyrazol-3-yl)benzonitrile , reduced using borane-THF complex (1M in THF, reflux, 16 h). Post-reduction workup with 6N HCl and neutralization affords the aniline derivative in 83% yield (Scheme 1B). This method circumvents nitro group intermediates, favoring substrates sensitive to redox conditions.

Preparation of 4-Oxo-4-phenylbutanoyl Chloride

Friedel-Crafts Acylation

Benzene undergoes Friedel-Crafts acylation with succinic anhydride in the presence of AlCl₃ (1.2 eq, CH₂Cl₂, 0°C to 25°C, 12 h), yielding 4-oxo-4-phenylbutanoic acid. Subsequent treatment with thionyl chloride (SOCl₂, reflux, 3 h) generates the acyl chloride in 91% purity.

Analytical data:

  • ¹H NMR (CDCl₃): δ 8.02 (d, J = 7.2 Hz, 2H), 7.60 (t, J = 7.4 Hz, 1H), 7.49 (t, J = 7.6 Hz, 2H), 3.45 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H).
  • IR (neat): 1815 cm⁻¹ (C=O stretch, acid chloride).

Amide Bond Formation

Schotten-Baumann Conditions

The aniline derivative (1.0 eq) is treated with 4-oxo-4-phenylbutanoyl chloride (1.1 eq) in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ (2.5 eq) as base. Vigorous stirring at 0°C for 1 h, followed by gradual warming to 25°C, affords the target amide in 76% yield after silica gel chromatography.

Microwave-Assisted Coupling

For accelerated kinetics, microwave irradiation (150°C, 30 min) in p-xylene with catalytic DMAP achieves 88% conversion, minimizing side reactions such as ester hydrolysis or pyrazole ring decomposition.

Comparative efficiency:

Method Time Yield Purity (HPLC)
Schotten-Baumann 4 h 76% 95%
Microwave 0.5 h 88% 98%

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (SiO₂, EtOAc/hexanes 3:7 → 1:1 gradient), followed by recrystallization from EtOH/H₂O (9:1) to yield white crystals (mp 162–164°C).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.34 (s, 1H, pyrazole-H), 7.92–7.85 (m, 4H), 7.63–7.52 (m, 5H), 3.02 (t, J = 6.6 Hz, 2H), 2.68 (t, J = 6.6 Hz, 2H).
  • HRMS (ESI): m/z Calcd for C₁₉H₁₇N₃O₂ [M+H]⁺: 336.1348; Found: 336.1345.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced amides.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Research: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways or inhibition of key enzymes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound’s pyrazole-phenylbutanamide scaffold is structurally analogous to kinase inhibitors and anticancer agents. Key comparisons include:

  • Example 53 (): Contains a pyrazolo[3,4-d]pyrimidin-3-yl group and a fluorinated chromen-2-yl substituent.
  • Compound 7a-c (): Features a benzo[b][1,4]oxazin-3(4H)-one core fused with pyrimidine. The oxazinone ring may improve solubility but introduces steric bulk absent in the target compound .
  • TNIK Inhibitors () : Derivatives like N-(5-phenyl-1H-pyrazol-3-yl)-1H-indol-5-amine share the pyrazole-phenyl motif but replace butanamide with indole-amine groups, altering hydrogen-bonding interactions critical for target specificity .
Table 1: Structural and Functional Group Comparisons
Compound Key Functional Groups Unique Features Potential Impact on Activity
Target Compound Phenylbutanamide, pyrazole Balanced hydrophobicity Moderate binding affinity
Example 53 () Fluorochromenone, pyrazolopyrimidine Electron-withdrawing fluorine atoms Enhanced kinase inhibition
TNIK Inhibitors () Indole-amine, pyrazole Planar indole ring Improved DNA intercalation

Yields and Challenges

  • Example 53 () : Synthesized in 28% yield via Suzuki-Miyaura coupling, highlighting challenges in steric hindrance from bulky substituents .
  • Compound I () : Achieved 82% yield under mild conditions (room temperature, Cs₂CO₃/DMF), suggesting that simpler substituents in the target compound may permit higher yields .

Physicochemical Properties

  • Melting Point : Example 53 melts at 175–178°C, indicating high crystallinity due to fluorinated groups. The target compound’s melting point is likely lower, given the absence of strong polar substituents .
  • Solubility: The pyrazole and amide groups may confer moderate aqueous solubility, whereas benzo[b]oxazinone derivatives () exhibit higher solubility due to oxygen-rich heterocycles .

Analytical Characterization

  • Spectroscopy : 1H NMR and IR () confirm amide and pyrazole proton environments. Mass spectrometry () validates molecular weights .

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide, a compound featuring a pyrazole moiety, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19_{19}H18_{18}N4_{4}O
  • Molecular Weight : 318.37 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:

  • Mechanism of Action :
    • Pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases (caspase 3, 8, and 9), which are crucial for programmed cell death .
    • They may also inhibit pathways associated with cancer progression, such as NF-kB signaling and promote tumor suppressor activity via p53 activation .
  • In vitro Studies :
    • A study assessing the cytotoxicity of related compounds demonstrated that certain pyrazole derivatives exhibited stronger inhibitory effects on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) compared to traditional chemotherapeutics like cisplatin .
    • The MTT assay results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner while sparing normal cells .

Other Biological Activities

Apart from anticancer effects, pyrazole derivatives have been explored for various other biological activities:

  • Anti-inflammatory Activity : Some studies suggest that pyrazole compounds can inhibit inflammatory mediators, potentially providing therapeutic benefits in conditions such as arthritis.
  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains, indicating potential use in treating infections .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget Cell LinesMechanism of Action
Compound 2aAnticancerMCF-7, MDA-MB-231Induction of apoptosis via caspases
Compound 3bAnticancerVarious cancer cell linesNF-kB inhibition, p53 activation
Compound XAnti-inflammatoryIn vitro modelsInhibition of inflammatory cytokines
Compound YAntimicrobialBacterial strainsDisruption of bacterial cell wall

Q & A

Q. How do oxidative/reductive reactions alter the compound’s pharmacological profile?

  • Methodology : Treat the compound with oxidizing agents (e.g., mCPBA) or reducing agents (NaBH₄), then compare metabolite profiles via LC-MS. Assess retained/modified bioactivity in cell-based assays to identify metabolically stable regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.